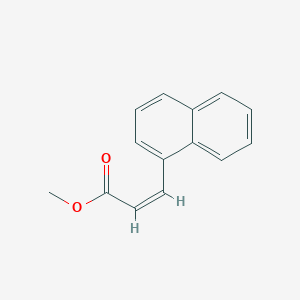

methyl (Z)-3-(1-naphthyl)-2-propenoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (Z)-3-naphthalen-1-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14(15)10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-10H,1H3/b10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGYPDQJVYJTLM-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C\C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl Z 3 1 Naphthyl 2 Propenoate

Precursor Synthesis and Functionalization Strategies

The construction of methyl (Z)-3-(1-naphthyl)-2-propenoate relies on the efficient synthesis of its key precursors, namely 1-naphthaldehyde (B104281) and a suitable propenoic acid derivative, followed by their coupling.

Synthesis of 1-Naphthaldehyde Precursors

1-Naphthaldehyde serves as the foundational building block, providing the naphthyl moiety of the target molecule. A variety of synthetic methods are available for its preparation, offering flexibility in terms of starting materials and reaction conditions.

One common approach is the Sommelet reaction , which utilizes the reaction of 1-chloromethylnaphthalene or 1-bromomethylnaphthalene with hexamethylenetetramine. This method can be improved by using 50% acetic acid as the solvent. Another classical method is the Vilsmeier-Haack reaction , which involves the formylation of naphthalene (B1677914).

Oxidation of 1-naphthylmethanol represents another viable route. Furthermore, the formylation of 1-bromonaphthalene (B1665260) can be achieved using a mixture of carbon monoxide and hydrogen with a palladium catalyst, such as PdBr2[P(C6H5)3]2, in the presence of a base like tri-n-butylamine, affording 1-naphthaldehyde in good yield.

| Method | Starting Material | Key Reagents | Typical Yield |

| Sommelet Reaction | 1-Chloromethylnaphthalene | Hexamethylenetetramine, Acetic Acid | 75-82% |

| Oxidation | 1-Naphthylmethanol | Oxidizing agent | Variable |

| Formylation | 1-Bromonaphthalene | CO, H2, Pd catalyst | 82% |

| Vilsmeier-Haack | Naphthalene | DMF, POCl3 | Variable |

Esterification Techniques for Propenoic Acid Derivatives

The methyl ester functionality in the target molecule is typically introduced via esterification of a propenoic acid derivative. The Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, is a fundamental method.

Alternatively, the reaction can be performed with propenoyl chloride and methanol. Industrially, methyl propionate (B1217596) can be synthesized by the reaction of ethylene (B1197577) with carbon monoxide and methanol, catalyzed by nickel carbonyl. While not directly producing the substituted propenoate, these methods are foundational for the synthesis of the ester moiety. The reactivity of alcohols in esterification generally increases with the number of carbon atoms, although steric hindrance can play a significant role.

Stereoselective Olefination Protocols for (Z)-Alkene Formation

The critical step in the synthesis of this compound is the formation of the carbon-carbon double bond with the desired (Z)-stereochemistry. Several powerful olefination reactions have been developed and modified to favor the formation of the less stable Z-isomer.

Modified Wittig Reactions for Predominant Z-Selectivity

The Wittig reaction is a widely used method for alkene synthesis. To achieve high (Z)-selectivity, unstabilized or semi-stabilized ylides are typically employed under salt-free conditions. The reaction proceeds through a syn-oxaphosphetane intermediate, which then collapses to form the (Z)-alkene.

The choice of base and solvent is crucial in controlling the stereoselectivity. Non-polar solvents and strong, non-lithium-based bases, such as sodium hydride or sodium amide, are often preferred to minimize equilibration of the intermediate betaine (B1666868), which can lead to the formation of the more stable (E)-alkene. For the synthesis of this compound, the reaction would involve 1-naphthaldehyde and a phosphonium (B103445) ylide derived from a methyl 2-(triphenylphosphoranylidene)acetate type precursor.

| Parameter | Condition for High Z-Selectivity | Rationale |

| Ylide Type | Unstabilized or Semi-stabilized | Favors kinetic control and formation of the syn-oxaphosphetane. |

| Solvent | Aprotic, non-polar (e.g., THF, Toluene) | Minimizes stabilization and equilibration of the betaine intermediate. |

| Base | Strong, non-lithium based (e.g., NaH, KHMDS) | Reduces salt effects that can promote E-isomer formation. |

| Temperature | Low temperatures (e.g., -78 °C) | Enhances kinetic control. |

Horner-Wadsworth-Emmons (HWE) Approaches with Z-Bias

The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) carbanions, typically favors the formation of (E)-alkenes. However, significant modifications have been developed to achieve high (Z)-selectivity. The Still-Gennari modification is a prominent example, employing phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether (e.g., 18-crown-6) in a polar aprotic solvent like THF at low temperatures. youtube.comacs.org

The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetic (Z)-product. acs.org This approach provides a powerful tool for the synthesis of (Z)-α,β-unsaturated esters from aldehydes. mdpi.com

Another approach involves the use of phosphonates with bulky aryl groups, which can also promote the formation of the (Z)-isomer. mdpi.com

| HWE Variant | Key Reagent/Condition | Typical Z:E Ratio |

| Still-Gennari | Bis(2,2,2-trifluoroethyl)phosphonoacetate, KHMDS, 18-crown-6 (B118740) | >95:5 |

| Ando Modification | Diaryl phosphonoacetates | High Z-selectivity |

Catalytic Stereoselective Heck Reaction Variants

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene. While the standard Heck reaction typically yields the thermodynamically more stable (E)-isomer, achieving high (Z)-selectivity is a significant challenge. nih.gov Research into modifying the reaction conditions to favor the (Z)-product is an active area.

Factors that can influence the stereoselectivity include the nature of the catalyst, ligands, solvent, and additives. For instance, the use of specific phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can alter the steric and electronic environment around the palladium center, potentially influencing the syn-elimination step that determines the alkene geometry. ugent.be

While a direct, highly (Z)-selective Heck reaction for the synthesis of methyl 3-(1-naphthyl)-2-propenoate from 1-bromonaphthalene and methyl acrylate (B77674) is not a standard, well-established method, the development of new catalytic systems continues to push the boundaries of stereocontrol in C-C bond formation. The choice of base and the reaction temperature are also critical parameters that can be tuned to influence the product distribution. ugent.be It has been noted that in some systems, switching the reaction solvent can dramatically alter the Z/E selectivity. nih.gov

Other Transition-Metal Catalyzed Coupling Reactions for Z-Geometry

Beyond traditional methods, several modern transition-metal catalyzed reactions have emerged as effective strategies for accessing Z-alkenes with high stereoselectivity. These methods often utilize earth-abundant metals and offer alternative pathways that favor the formation of the desired (Z)-geometry.

Iron-Catalyzed Z-Selective Hydroalkylation: Iron, as an inexpensive and abundant metal, has become a focal point for developing sustainable catalytic processes. A notable strategy is the Z-selective hydroalkylation of alkynes. researchgate.netnih.govresearchbunny.comrepec.orgnih.gov This method could be applied to the synthesis of this compound by reacting 1-ethynylnaphthalene (B95080) with a suitable methyl formate (B1220265) equivalent or through a related carboxylation/esterification sequence. The mechanism often involves the generation of an alkenyl radical intermediate, which is then captured by the iron catalyst in a step that determines the Z-stereochemistry before subsequent protonation or coupling. nih.gov A bifunctional iron-catalyzed system operating under photoredox conditions has been developed, which allows for the Z-selective hydroalkylation of alkynes with light alkanes, showcasing high atom economy and mild reaction conditions. researchgate.netrepec.orgnih.gov

Cobalt-Catalyzed Stereodivergent Hydrogenation: Cobalt-catalyzed reactions provide another powerful avenue for the stereoselective synthesis of alkenes. acs.org Specifically, the semihydrogenation of alkynes can be controlled to yield either the Z- or E-alkene by careful selection of ligands and reaction conditions. acs.orgnih.govresearchgate.net For the synthesis of the target molecule, 1-naphthylpropiolic acid methyl ester could be subjected to cobalt-catalyzed semihydrogenation. The use of specific pincer-ligated cobalt catalysts with a hydrogen donor like ammonia (B1221849) borane (B79455) allows for the transfer hydrogenation of alkynes to Z-alkenes with excellent chemo- and stereoselectivity under mild conditions. acs.org This ligand-controlled approach is particularly valuable as it can be tuned to favor the desired Z-isomer with high fidelity. acs.orgnih.gov

The following table summarizes key aspects of these methodologies.

Table 1: Comparison of Fe and Co-Catalyzed Reactions for Z-Alkene Synthesis

| Feature | Iron-Catalyzed Hydroalkylation | Cobalt-Catalyzed Hydrogenation |

|---|---|---|

| Precursors | 1-Ethynylnaphthalene + C1 source | Methyl 1-naphthylpropiolate |

| Key Advantage | Use of earth-abundant, inexpensive metal; high atom economy. researchgate.net | High stereoselectivity control via ligand design. acs.org |

| Reaction Type | C-C and C-H bond formation | Alkyne reduction |

| Stereocontrol | Often proceeds via radical intermediates with inherent anti-addition. nih.gov | Ligand environment around the metal center dictates syn-addition. nih.gov |

Chemo- and Regioselectivity Considerations in Synthesis

The synthesis of a specific isomer like this compound requires careful consideration of selectivity, especially when multiple reactive sites are present in the precursors.

Regioselectivity: Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the context of the target molecule, a common synthetic approach would be a Heck-type reaction between a 1-naphthyl halide (e.g., 1-bromonaphthalene) and methyl acrylate. buecher.de The regiochemical outcome of this reaction is crucial. The naphthyl group can add to either the α- or β-carbon of the acrylate.

β-Addition (Linear Product): This leads to the desired 3-(1-naphthyl)propenoate backbone.

α-Addition (Branched Product): This would result in methyl 2-(1-naphthyl)acrylate, an undesired isomer.

The regioselectivity in Heck reactions can be influenced by several factors. libretexts.org In cationic pathway reactions, electronic effects often dominate, with the aryl group adding to the carbon with the least electron density. acs.org For neutral pathways, steric hindrance is typically the controlling factor, favoring the addition of the bulky naphthyl group to the less substituted β-carbon of the acrylate. libretexts.org The choice of ligands, additives, and reaction conditions can steer the reaction towards the desired linear product. chemrxiv.orgnih.gov

Chemoselectivity: Chemoselectivity is the ability to react with one functional group in the presence of others. If the 1-naphthyl precursor or the acrylate partner contained other reactive moieties (e.g., another halide, a ketone, or an unprotected alcohol), the catalyst system must be chosen to selectively promote the desired C-C bond formation without affecting these other groups. Transition metal catalysts, particularly those based on palladium, often exhibit high chemoselectivity and can tolerate a wide range of functional groups, which is a significant advantage in the synthesis of complex molecules. researchgate.net For instance, a palladium catalyst could selectively activate a C-Br bond on the naphthalene ring while leaving a C-Cl bond untouched.

Green Chemistry Principles in the Synthesis of this compound

Incorporating green chemistry principles into synthetic routes is essential for developing sustainable chemical processes. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a compelling alternative. researchgate.netrsc.org For the synthesis of cinnamate (B1238496) esters and related compounds, solvent-free conditions have been successfully implemented, often facilitated by grinding the reactants together (mechanochemistry) or by heating a neat mixture of the starting materials. researchgate.net

For example, a three-component condensation to produce 1-(benzothiazolylamino)methyl-2-naphthols has been achieved efficiently under solvent-free conditions by heating the reactants with a catalyst. researchgate.net This approach could be adapted for the synthesis of this compound, potentially through a Knoevenagel or Wittig-type reaction, thereby eliminating the need for solvent and simplifying product purification.

Table 2: Advantages of Solvent-Free Synthesis

| Advantage | Description |

|---|---|

| Reduced Waste | Eliminates solvent waste, a major contributor to chemical process mass intensity. |

| Increased Efficiency | High reactant concentrations can lead to faster reaction times and higher yields. |

| Simplified Workup | Product isolation is often simpler, sometimes requiring only recrystallization without extensive extraction steps. researchgate.net |

| Energy Savings | Avoids energy-intensive processes like solvent heating, refluxing, and distillation. |

The choice of catalyst is paramount in green synthesis. Sustainable catalysts are typically derived from earth-abundant, non-toxic metals and are highly efficient and recyclable.

Iron and Cobalt Catalysts: As discussed in section 2.2.4, iron and cobalt are excellent examples of sustainable metals for catalysis. researchgate.netacs.org Their high natural abundance and low toxicity make them environmentally benign alternatives to precious metals like palladium, rhodium, and ruthenium. Iron-catalyzed hydroalkylation and cobalt-catalyzed semihydrogenation are powerful Z-selective methods that align with green chemistry principles. researchbunny.comresearchgate.netbeilstein-journals.orgnih.gov These catalysts not only reduce reliance on critical raw materials but also offer novel reactivity and selectivity. researchgate.netacs.org

Heterogeneous Catalysts: Another green approach is the use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). This facilitates easy separation of the catalyst from the product by simple filtration, allowing for catalyst recycling and minimizing metal contamination in the final product. For instance, a cobalt-catalyzed partial hydrogenation of a conjugated alkyne to yield cis-methyl cinnamate has been reported, highlighting the potential for using sustainable metals in these transformations. beilstein-journals.orgnih.gov Developing a heterogeneous version of an iron or cobalt catalyst for the synthesis of this compound would represent a significant advancement in the sustainable production of this compound.

Mechanistic Investigations into the Formation and Reactivity of Methyl Z 3 1 Naphthyl 2 Propenoate

Detailed Reaction Mechanism Elucidation in Stereoselective Synthesis

The synthesis of methyl (Z)-3-(1-naphthyl)-2-propenoate with high Z-selectivity is typically achieved through a modified Horner-Wadsworth-Emmons olefination. This reaction involves the condensation of 1-naphthaldehyde (B104281) with a phosphonate (B1237965) reagent, specifically one designed to favor the formation of the Z-isomer.

Catalytic Cycles and Intermediates in Olefination Reactions

The Still-Gennari olefination, a prominent method for achieving Z-selectivity, is not catalytic in the traditional sense but rather a stoichiometric reaction that proceeds through a well-defined sequence of intermediates. numberanalytics.comnumberanalytics.com The key reagent is a phosphonate with electron-withdrawing groups, such as methyl bis(2,2,2-trifluoroethyl)phosphonoacetate. nih.gov

The reaction mechanism can be described in the following steps:

Deprotonation: A strong, non-nucleophilic base, such as potassium hexamethyldisilazide (KHMDS) or sodium hydride (NaH), is used to deprotonate the phosphonate reagent at the α-carbon, forming a highly nucleophilic phosphonate carbanion. numberanalytics.comresearchgate.net

Nucleophilic Addition: The phosphonate carbanion then undergoes a nucleophilic attack on the carbonyl carbon of 1-naphthaldehyde. This addition leads to the formation of a tetrahedral betaine-like intermediate. numberanalytics.comnumberanalytics.com

Oxaphosphetane Formation: The betaine (B1666868) intermediate rapidly cyclizes to form a four-membered ring intermediate known as an oxaphosphetane.

Elimination: The oxaphosphetane intermediate then undergoes a syn-elimination to yield the desired this compound and a phosphate (B84403) byproduct. The high stability of the phosphate byproduct drives the reaction to completion.

Stereochemical Control Elements in Z-Alkene Formation

The high Z-selectivity of the Still-Gennari olefination is a result of kinetic control, where the transition state leading to the Z-isomer is lower in energy than the transition state leading to the E-isomer. nih.gov Several factors contribute to this stereochemical outcome:

Electron-Withdrawing Groups on the Phosphonate: The use of highly electronegative groups, such as the trifluoroethoxy groups in the Still-Gennari reagent, is crucial. These groups increase the acidity of the α-proton and are thought to accelerate the elimination of the oxaphosphetane intermediate, preventing equilibration to the thermodynamically more stable E-isomer. nih.gov

Steric Effects: Theoretical studies on related HWE reactions suggest that steric interactions in the transition state of the initial addition step play a significant role in determining the stereochemical outcome. numberanalytics.com The approach of the phosphonate carbanion to the aldehyde is directed to minimize steric hindrance, favoring the formation of the erythro intermediate which leads to the Z-alkene.

Reaction Temperature: The Z-selectivity of these reactions is often highly dependent on temperature. Lower temperatures, typically -78 °C, are employed to enhance the kinetic control and suppress the formation of the E-isomer. numberanalytics.com

Exploration of Transition States and Energy Profiles

These studies generally indicate that the initial nucleophilic addition of the phosphonate carbanion to the aldehyde is the rate-determining step and also the stereochemistry-determining step. The transition state leading to the syn-betaine intermediate (which forms the Z-alkene) is favored over the anti-betaine transition state due to a combination of steric and electronic factors. The subsequent elimination from the oxaphosphetane is a low-energy process that proceeds with retention of stereochemistry.

Kinetic Studies of Key Reactions Involving this compound

Specific kinetic data for the formation of this compound is not extensively reported. However, the principles of kinetic control are central to its synthesis. The reaction is designed to favor the kinetically preferred Z-isomer by ensuring that the rate of its formation is significantly higher than the rate of formation of the E-isomer and that the conditions prevent isomerization to the thermodynamically more stable product.

The table below illustrates typical Z:E ratios achieved in Still-Gennari type olefinations with aromatic aldehydes, which would be analogous to the synthesis of the title compound.

| Aldehyde | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Z:E Ratio | Yield (%) |

|---|---|---|---|---|---|---|

| Aromatic Aldehyde (e.g., Benzaldehyde) | Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS/18-crown-6 (B118740) | THF | -78 | >95:5 | 85-95 |

| Aromatic Aldehyde (e.g., Benzaldehyde) | Methyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 | 97:3 | ~90 |

Solvent Effects and Ligand Influence on Reaction Pathways

The choice of solvent and the presence of certain additives (which can be considered ligands for the metal counterion of the base) can significantly influence the stereochemical outcome of the Still-Gennari olefination.

Solvent: Polar aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used as they effectively solvate the metal cations without interfering with the reaction intermediates. numberanalytics.com The solvent's ability to coordinate with the cation can impact the aggregation state of the phosphonate carbanion and the stability of the transition states, thereby affecting the Z:E ratio.

Ligand/Additive: In reactions using potassium-based strong bases like KHMDS, the addition of a crown ether such as 18-crown-6 is often employed. The crown ether effectively sequesters the potassium cation, leading to a "naked" and more reactive phosphonate anion. This can enhance the rate of the reaction and improve the Z-selectivity by minimizing cation-derived effects on the transition state geometry. nih.gov

The table below summarizes the general effects of solvents and additives on Z-selective HWE reactions.

| Solvent | Base/Additive | General Effect on Z-Selectivity |

|---|---|---|

| Tetrahydrofuran (THF) | KHMDS / 18-crown-6 | High Z-selectivity due to cation sequestration. |

| Tetrahydrofuran (THF) | NaH | Good Z-selectivity, often improved at lower temperatures. |

| Toluene | KHMDS | Can lead to lower selectivity compared to THF. |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For methyl (Z)-3-(1-naphthyl)-2-propenoate, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are essential for confirming its constitution and, critically, for assigning the stereochemistry of the propenoate double bond.

The ¹H and ¹³C NMR spectra provide the primary evidence for the successful synthesis and purity of the target compound. The ¹H NMR spectrum displays the chemical shifts, integration, and coupling patterns for all protons, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methoxy (B1213986) protons, the two olefinic protons, and the seven protons of the naphthyl group. A key feature for assessing isomeric purity is the coupling constant (J-value) between the two olefinic protons. For a (Z)-isomer, this value is typically in the range of 11-13 Hz, significantly smaller than the 15-18 Hz range characteristic of the corresponding (E)-isomer. The methoxy group protons are expected to appear as a sharp singlet, typically around 3.7-3.8 ppm.

The ¹³C NMR spectrum provides complementary information. It should display 14 distinct signals, corresponding to the 14 carbon atoms of the molecule (methyl, carbonyl, two olefinic, and ten naphthyl carbons). The chemical shift of the carbonyl carbon is characteristically found at the downfield end of the spectrum, often in the 165-175 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | - | ~167.0 |

| Cα (CH) | ~6.1 (d, J ≈ 12.5 Hz) | ~119.0 |

| Cβ (CH) | ~7.9 (d, J ≈ 12.5 Hz) | ~142.0 |

| OCH₃ | ~3.75 (s) | ~51.5 |

| Naphthyl-C | - | ~124-134 |

| Naphthyl-H | ~7.4-8.2 (m) | - |

Note: Predicted values are based on analogous structures and general NMR principles. d = doublet, s = singlet, m = multiplet.

While the ¹H-¹H coupling constant provides strong evidence for the (Z)-geometry, 2D NMR experiments offer definitive confirmation.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for stereochemical assignment as it detects protons that are close in space. For the (Z)-isomer, a cross-peak is expected between the two olefinic protons (Hα and Hβ) because of their spatial proximity on the same side of the double bond. This correlation would be absent or extremely weak in the (E)-isomer, where these protons are far apart.

Correlation Spectroscopy (COSY): A COSY spectrum would confirm the scalar coupling between the two olefinic protons, showing a distinct cross-peak connecting their signals. It would also help in assigning the complex spin systems within the naphthyl ring by revealing neighboring proton-proton couplings.

Heteronuclear Single Quantum Coherence (HSQC) or HMQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of the olefinic Cα and Cβ signals in the ¹³C spectrum by linking them to their corresponding proton resonances.

High-Resolution Mass Spectrometry in Mechanistic and Purity Assessments

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule and for gaining insight into its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of a unique elemental formula. For this compound (C₁₄H₁₂O₂), the calculated exact mass of the molecular ion [M]⁺ is 212.08373 Da. The observation of an ion with an m/z value matching this calculated mass to a high degree of accuracy provides unequivocal confirmation of the compound's elemental composition.

Table 2: HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₄H₁₂O₂ | [M]⁺ | 212.08373 |

| C₁₄H₁₂O₂Na | [M+Na]⁺ | 235.07352 |

Fragmentography, the analysis of fragmentation patterns in mass spectrometry, serves to confirm the structure of the analyte. researchgate.net When the molecular ion of this compound is subjected to electron ionization, it undergoes predictable fragmentation. The resulting pattern of fragment ions is a unique fingerprint of the molecule.

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.org The stability of the naphthyl group means that the naphthyl cation and related fragments are likely to be prominent in the spectrum.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion (m/z) | Identity/Origin |

|---|---|

| 212 | Molecular Ion [C₁₄H₁₂O₂]⁺ |

| 181 | Loss of methoxy radical [M - •OCH₃]⁺ |

| 153 | Loss of ester group and hydrogen [M - •COOCH₃ - H]⁺ |

| 152 | Loss of ester group and two hydrogens [M - •COOCH₃ - 2H]⁺ |

| 127 | Naphthyl cation [C₁₀H₇]⁺ |

The presence of these characteristic fragments provides strong corroborating evidence for the proposed structure, distinguishing it from other isomers.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Research

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, the most prominent absorption would be the strong C=O stretch of the ester carbonyl group, expected around 1710-1730 cm⁻¹. The C=C stretching vibration of the propenoate double bond would likely appear in the 1620-1640 cm⁻¹ region. Other significant bands include C-O stretching vibrations for the ester linkage (around 1170-1250 cm⁻¹) and C-H stretching and bending modes for the aromatic and olefinic groups.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. ias.ac.in It is an excellent complementary technique to FT-IR. The C=C stretch of the double bond and the aromatic ring stretching vibrations of the naphthyl group (typically in the 1300-1650 cm⁻¹ region) are expected to produce strong signals in the Raman spectrum. researchgate.net The symmetric vibrations of the naphthalene (B1677914) ring system are often more clearly resolved in Raman than in IR spectra.

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H | Stretch | 3050-3100 (m) | 3050-3100 (s) |

| Ester C=O | Stretch | 1710-1730 (s) | 1710-1730 (w) |

| Alkene C=C | Stretch | 1620-1640 (m) | 1620-1640 (s) |

| Aromatic C=C | Ring Stretch | 1500-1600 (m) | 1500-1600 (s) |

| Ester C-O | Stretch | 1170-1250 (s) | 1170-1250 (m) |

| (Z)-Olefin C-H | Out-of-plane bend | ~700 (m) | Weak/Absent |

s = strong, m = medium, w = weak

X-ray Crystallography Data for this compound Not Available in Public Databases

A comprehensive search for the single-crystal X-ray crystallographic data of this compound has yielded no specific results. Detailed structural information, including unit cell dimensions, space group, and conformational parameters derived from X-ray diffraction, does not appear to be available in publicly accessible scientific literature or crystallographic databases.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. For a compound like this compound, such an analysis would reveal the planarity of the propenoate group, the spatial orientation of the naphthyl and methyl ester moieties relative to the alkene double bond, and the specifics of intermolecular interactions within the crystal lattice.

While crystallographic studies have been conducted on analogous compounds, such as other cinnamate (B1238496) derivatives or molecules containing a naphthyl group, this specific isomer has not been the subject of a published X-ray diffraction study. Therefore, no experimental data tables or detailed findings regarding its solid-state structure can be provided.

Computational and Theoretical Chemistry Studies of Methyl Z 3 1 Naphthyl 2 Propenoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For a compound like methyl (Z)-3-(1-naphthyl)-2-propenoate, these methods provide insights into the distribution of electrons and the nature of its chemical bonds, which are crucial for predicting its behavior in chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the energy of a system can be determined from its electron density. wikipedia.org This approach is computationally more efficient than traditional wave function-based methods, making it suitable for studying larger molecules like this compound. q-chem.comesqc.org

In a typical DFT study of this molecule, the geometry would first be optimized to find the lowest energy structure. From this optimized geometry, various electronic properties can be calculated. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. ed.ac.uk

Illustrative Data Table: Calculated Electronic Properties of a Naphthyl Derivative using DFT

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is representative of typical DFT calculations for a molecule of similar size and structure and is for illustrative purposes only.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. numberanalytics.comwikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of electronic structure. acs.org While computationally more demanding than DFT, ab initio calculations are often used to benchmark other methods and for systems where high accuracy is paramount. dtic.mil

For this compound, high-level ab initio calculations could be employed to obtain very accurate predictions of its geometry, energy, and other electronic properties. nih.gov These methods are particularly useful for studying systems where electron correlation effects are significant. acs.org The results from such calculations, including precise bond lengths, bond angles, and vibrational frequencies, can be compared with experimental data where available, to validate the computational model. Recent advancements in computational resources are making these high-level calculations increasingly feasible for molecules of this size. rsc.orgnih.govnih.govmdpi.com

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. youtube.com

For this compound, rotation around the single bonds, such as the bond connecting the naphthyl group to the propenoate moiety and the bonds within the methyl ester group, will lead to different conformers. Computational methods can be used to calculate the energy of the molecule as a function of these rotational angles (dihedral angles). youtube.com Plotting energy versus dihedral angle generates a potential energy surface, from which the most stable conformations (energy minima) and the energy barriers to rotation (transition states) can be identified. mdpi.com

DFT calculations at various levels of theory, such as B3LYP with a suitable basis set, are commonly employed for conformational analysis. researchgate.net For example, in a study of related substituted ethanes, DFT calculations were used to determine the rotational barriers and the relative energies of staggered and eclipsed conformations. youtube.com For this compound, such an analysis would reveal the preferred orientation of the naphthyl group relative to the propenoate plane, which is influenced by steric hindrance and electronic effects.

Illustrative Data Table: Calculated Rotational Barriers for a Substituted Ethane (B1197151)

| Conformation | Dihedral Angle | Relative Energy (kcal/mol) |

| Staggered | 60° | 0.0 |

| Eclipsed | 120° | 3.5 |

| Gauche | 180° | 0.8 |

| Fully Eclipsed | 0° | 5.0 |

Note: This data is for a generic substituted ethane and serves as an example of the output of a conformational analysis study. youtube.com

The way molecules interact with each other is crucial for understanding the properties of materials in the condensed phase. Computational chemistry can model these intermolecular interactions, which include van der Waals forces, dipole-dipole interactions, and hydrogen bonding. researchgate.net For this compound, the aromatic naphthyl ring can participate in π-π stacking interactions, which are important in molecular aggregation. nih.gov

Theoretical models can be used to calculate the binding energies of dimers and larger clusters of the molecule, providing insight into its aggregation behavior. nih.gov Reduced density gradient (RDG) analysis is a technique that can visualize non-covalent interactions and characterize their strength. acs.org Such studies are important for predicting the crystal packing of the molecule and its properties in the solid state.

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. By mapping out the potential energy surface for a reaction, chemists can identify the most likely pathway from reactants to products, including the high-energy transition state that must be overcome. rwth-aachen.denumberanalytics.com

For this compound, one could theoretically model various reactions, such as its hydrolysis, isomerization, or participation in cycloaddition reactions. Computational methods like DFT and ab initio calculations can be used to locate the structures of the reactants, products, and, crucially, the transition state for each elementary step of the reaction. mit.eduacs.orgaip.org

The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. mit.edu Various computational techniques, such as nudged elastic band (NEB) methods, can be used to find the minimum energy path connecting reactants and products through the transition state. rwth-aachen.de The insights gained from these theoretical models can help in understanding reaction mechanisms and in designing new synthetic routes. numberanalytics.com

Computational Elucidation of Stereoselective Olefination Mechanisms

The synthesis of this compound, with its specific (Z)-configuration, relies on stereoselective olefination reactions. Computational studies of related reactions, such as the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, have been instrumental in elucidating the mechanisms that govern the stereochemical outcome.

The Horner-Wadsworth-Emmons reaction is a widely used method for the preparation of α,β-unsaturated esters. acs.org Computational investigations have shown that the stereoselectivity of the HWE reaction is determined by the relative energies of the transition states leading to the (E) and (Z)-isomers. nih.gov For the synthesis of (Z)-alkenes, modifications of the HWE reaction, such as the Still-Gennari modification, are often employed. These modifications utilize phosphonates with electron-withdrawing groups, which, according to computational studies, alter the reaction pathway to favor the kinetic (Z)-product. researchgate.net

A computational study on the HWE reaction of lithium enolates derived from trimethyl phosphonoacetate with aldehydes revealed that the formation of an oxaphosphetane intermediate is a key step. acs.orgnih.gov The relative stability of the cis- and trans-oxaphosphetane transition states dictates the final E/Z ratio of the product. acs.org It is suggested through computational models that electron-withdrawing substituents on the phosphonate (B1237965) stabilize the intermediates and transition states, which can lead to an increase in the formation of the (Z)-product. researchgate.net

Similarly, DFT calculations have provided significant insights into the mechanism of the Wittig reaction. researchgate.net For non-stabilized ylides, the reaction is under kinetic control, and the formation of a cis-oxaphosphetane intermediate is favored, leading predominantly to the (Z)-alkene. organic-chemistry.org The stereochemical outcome is a result of a complex interplay of steric and electronic factors in the transition state. researchgate.net The formation of this compound would likely involve a non-stabilized or semi-stabilized ylide to achieve the desired (Z)-stereochemistry.

| Reaction | Key Intermediate | Factor Favoring (Z)-Isomer | Computational Method |

|---|---|---|---|

| Horner-Wadsworth-Emmons (Still-Gennari) | cis-Oxaphosphetane | Electron-withdrawing groups on phosphonate | Ab initio and Semi-empirical researchgate.net |

| Wittig Reaction | cis-Oxaphosphetane | Use of non-stabilized or semi-stabilized ylides | Density Functional Theory (DFT) researchgate.net |

Prediction of Reactivity Towards Electrophiles and Nucleophiles

The reactivity of this compound towards electrophiles and nucleophiles can be predicted using computational methods by analyzing its electronic structure. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular electrostatic potential (MEP), provide valuable information about the molecule's reactive sites.

The HOMO is associated with the molecule's ability to donate electrons, indicating regions susceptible to electrophilic attack. Conversely, the LUMO represents the molecule's ability to accept electrons, highlighting areas prone to nucleophilic attack. For α,β-unsaturated esters like this compound, the HOMO is typically localized on the carbon-carbon double bond and the naphthyl ring, suggesting these are the primary sites for electrophilic attack. The LUMO is generally distributed over the carbonyl group and the β-carbon of the double bond, indicating that these are the likely sites for nucleophilic attack.

Computational analyses of similar molecules, such as para-hydroxy methylcinnamate, have been performed to understand their electronic properties. nih.gov While not identical, these studies provide a framework for predicting the reactivity of this compound. The energy gap between the HOMO and LUMO is also a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in the molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would be expected to show a region of high negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon and the protons of the methyl group.

| Reactive Site | Type of Attack | Computational Indicator | Expected Location |

|---|---|---|---|

| Electron-rich regions | Electrophilic | HOMO localization, Negative MEP | C=C double bond, Naphthyl ring |

| Electron-deficient regions | Nucleophilic | LUMO localization, Positive MEP | Carbonyl carbon, β-carbon of C=C |

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, based on quantum mechanics, allow for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are invaluable for the structural elucidation of molecules like this compound and for interpreting experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the naphthyl ring, the vinylic protons, and the methyl protons. The chemical shifts of the vinylic protons would be influenced by the (Z)-configuration and the conjugation with the naphthyl and ester groups. The predicted ¹³C NMR spectrum would similarly show characteristic signals for the carbonyl carbon, the carbons of the double bond, the methyl carbon, and the carbons of the naphthyl ring. Comparisons with structurally related compounds like methyl propanoate can aid in the assignment of these signals. docbrown.infodocbrown.info

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These calculations can predict the positions and relative intensities of the absorption bands. For this compound, key vibrational modes would include the C=O stretching of the ester group, the C=C stretching of the alkene, C-H stretching from the aromatic and vinylic protons, and various bending modes. Computational studies on naphthalene (B1677914) and related aromatic compounds have demonstrated good agreement between theoretical and experimental IR spectra. ijcesen.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the conjugated system formed by the naphthalene ring and the propenoate moiety. Theoretical studies on naphthalene have shown that its absorption spectrum is well-described by computational methods. ijcesen.com The extended conjugation in this compound would be expected to result in a bathochromic (red) shift of the absorption bands compared to naphthalene itself.

| Spectroscopy | Predicted Property | Key Structural Feature | Computational Method |

|---|---|---|---|

| ¹H and ¹³C NMR | Chemical Shifts and Coupling Constants | Naphthyl, Vinylic, and Methyl groups | DFT with GIAO |

| IR | Vibrational Frequencies | C=O, C=C, and C-H bonds | DFT |

| UV-Vis | Absorption Maxima (λmax) | Conjugated π-system | TD-DFT |

Reactivity and Transformations of Methyl Z 3 1 Naphthyl 2 Propenoate As a Synthetic Building Block

Stereospecific and Stereoselective Functionalizations

The geometry of the alkene and the influence of the bulky naphthyl group play crucial roles in directing the stereochemical outcome of reactions, enabling the synthesis of chiral molecules from this prochiral substrate.

The reduction of the alkene in α,β-unsaturated esters like methyl (Z)-3-(1-naphthyl)-2-propenoate can be achieved with high stereoselectivity through catalytic hydrogenation. The use of chiral catalysts facilitates asymmetric hydrogenation, yielding enantiomerically enriched products.

Detailed Research Findings: Catalytic asymmetric hydrogenation is a powerful method for producing chiral α-substituted propionic acids and esters from their unsaturated precursors. nih.gov For substrates similar to this compound, ruthenium complexes bearing chiral phosphine (B1218219) ligands such as (R)- or (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective. researchgate.netunivie.ac.atresearchgate.net The reaction typically proceeds via a monohydride mechanism where hydrogen adds across the double bond in a cis fashion. univie.ac.atresearchgate.net The choice of the ligand's chirality ((R)- or (S)-BINAP) dictates the stereochemistry of the resulting product, methyl 3-(1-naphthyl)propanoate. For example, the asymmetric reduction of 2-(6′-methoxy-2′-naphthyl)acrylic acid to produce Naproxen has been achieved with an enantiomeric excess of 96%. researchgate.net Similarly, iridium catalysts have been shown to be highly efficient for the 1,4-reduction of α,β-unsaturated esters, using formic acid as a hydride source in an aqueous medium. mdpi.com

| Catalyst System | Substrate Type | Key Features | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Ru(OAc)₂-[(S)-BINAP] | α-(Acylamino)acrylic esters | Proceeds via a monohydride mechanism; produces S-configured products. univie.ac.atresearchgate.net | >90% |

| Rh(I)-BINAP | 2-Acylaminoacrylic acids | Proceeds via a dihydride mechanism; stereochemical outcome depends on ligand. univie.ac.at | 49–95% |

| Ni(OAc)₂ / (R,R)-BenzP* | α-Aryl substituted acrylic acids | Utilizes an earth-abundant metal catalyst. nih.gov | Up to 99.4% |

| Iridium / 2-(4,5-dihydroimidazol-2-yl)quinoline | α,β-Unsaturated esters | Selective 1,4-reduction using formic acid as hydride source. mdpi.com | Not applicable (chemoselective reduction) |

The electron-rich double bond of this compound can be readily oxidized to form an epoxide or a vicinal diol. These transformations introduce valuable functional groups and can be performed with a high degree of stereocontrol.

Detailed Research Findings: Epoxidation is commonly achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. masterorganicchemistry.comyoutube.com The reaction is stereospecific, involving the syn-addition of an oxygen atom to the double bond. masterorganicchemistry.com This means that the (Z)-configuration of the starting alkene would be retained in the relative stereochemistry of the resulting epoxide, forming cis-methyl 3-(1-naphthyl)oxirane-2-carboxylate. The reaction proceeds through a concerted transition state often referred to as the "butterfly" mechanism. masterorganicchemistry.com

Dihydroxylation converts the alkene into a vicinal diol. The Sharpless asymmetric dihydroxylation is a premier method for this transformation, allowing for high enantioselectivity. wikipedia.orgorganicreactions.orgresearchgate.net This reaction uses a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric reoxidant and a chiral cinchona alkaloid ligand (e.g., derivatives of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD)). wikipedia.org The choice of ligand (typically delivered as part of a pre-packaged mixture, AD-mix-α or AD-mix-β) determines which face of the alkene is hydroxylated, allowing for predictable synthesis of either enantiomer of the diol product. wikipedia.org The reaction proceeds via a [3+2]-cycloaddition of OsO₄ to the alkene, followed by hydrolysis to release the cis-diol. wikipedia.org

| Transformation | Reagent(s) | Product | Stereochemical Outcome |

|---|---|---|---|

| Epoxidation | m-CPBA | cis-Methyl 3-(1-naphthyl)oxirane-2-carboxylate | Stereospecific syn-addition. masterorganicchemistry.com |

| Asymmetric Dihydroxylation | OsO₄ (cat.), AD-mix-α | cis-Methyl 2,3-dihydroxy-3-(1-naphthyl)propanoate | Enantioselective, face selectivity determined by chiral ligand. wikipedia.org |

| OsO₄ (cat.), AD-mix-β | Enantioselective, opposite face selectivity to AD-mix-α. wikipedia.org |

Electrophilic and Nucleophilic Additions to the Activated Alkene

The polarization of the alkene due to conjugation with the ester group makes it susceptible to attack by both electrophiles and nucleophiles, providing pathways to a diverse range of functionalized propanoate derivatives.

The addition of halogens (X₂) or hydrogen halides (HX) across the double bond introduces synthetically useful halogen atoms.

Detailed Research Findings: Hydrohalogenation involves the addition of acids like HBr or HCl to the alkene. masterorganicchemistry.comleah4sci.com The mechanism is a two-step electrophilic addition. pressbooks.pub The alkene's π-bond first attacks the proton of the HX, forming a carbocation intermediate. masterorganicchemistry.compressbooks.pub This protonation occurs at the α-carbon (adjacent to the ester) to generate a more stable secondary benzylic-type carbocation at the β-carbon, which is stabilized by the adjacent naphthyl ring. Subsequent attack by the halide ion (X⁻) on this carbocation yields the final product. pressbooks.pub According to Markovnikov's rule, the halogen adds to the more substituted carbon of the double bond, which in this case is the β-carbon. leah4sci.com

As an α,β-unsaturated ester, this compound is an excellent Michael acceptor. It undergoes conjugate (or 1,4-) addition with a variety of soft nucleophiles. libretexts.org

Detailed Research Findings: The Michael reaction involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.orgchemeurope.com The reaction is driven by the formation of a resonance-stabilized enolate intermediate. wikipedia.org This transformation is one of the most important C-C and C-heteroatom bond-forming reactions in organic synthesis. nih.gov A wide range of nucleophiles can act as Michael donors.

Carbon Nucleophiles: Stabilized enolates derived from compounds like diethyl malonate, ethyl acetoacetate, or β-keto esters.

Heteroatom Nucleophiles: Amines (aza-Michael), thiols (thia-Michael), and alcohols (oxa-Michael) are commonly used. nih.gov

The general mechanism involves the nucleophilic attack at the β-position, followed by protonation of the resulting enolate at the α-carbon to yield the saturated 1,4-adduct. wikipedia.org

| Nucleophile Type | Example Donor | Resulting Product Structure |

|---|---|---|

| Carbon (Enolate) | Diethyl malonate | Substituted glutarate derivative |

| Nitrogen (Amine) | Piperidine | β-Amino ester |

| Sulfur (Thiol) | Benzenethiol | β-Thioether ester |

| Organometallic | Gilman reagents (e.g., LiCu(CH₃)₂) | β-Alkylated ester |

Pericyclic Reactions and Cycloadditions

The alkene moiety of this compound can participate as a 2π-electron component (a dipolarophile or dienophile) in pericyclic reactions, most notably in cycloadditions. These reactions are powerful tools for constructing five- and six-membered rings with high stereocontrol.

Detailed Research Findings: The most relevant cycloaddition for this substrate is the 1,3-dipolar cycloaddition , a reaction between a 1,3-dipole and a dipolarophile to form a five-membered heterocycle. organic-chemistry.orgwikipedia.org Nitrones are common 1,3-dipoles that react with alkenes to form isoxazolidines. wikipedia.orgresearchgate.net Research on the cycloaddition of C-(1-naphthyl)-N-methyl nitrone with dipolarophiles like methyl cinnamate (B1238496) has shown that these reactions proceed with high regioselectivity. researchgate.net When this compound acts as the dipolarophile, the reaction with a nitrone would yield a highly substituted isoxazolidine (B1194047) ring.

The regioselectivity of the cycloaddition is governed by Frontier Molecular Orbital (FMO) theory. wikipedia.org Since the alkene is conjugated to an electron-withdrawing ester group, it is considered an electron-poor dipolarophile. Therefore, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. wikipedia.org This interaction favors the formation of the 4-carbomethoxy-substituted isoxazolidine. wikipedia.org

Diels-Alder Reactions and Other [4+2] Cycloadditions

The α,β-unsaturated ester moiety of this compound can act as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. While specific studies on the Diels-Alder reactivity of this compound are not extensively documented, the reactivity of analogous compounds suggests its potential to react with various dienes to form substituted cyclohexene (B86901) derivatives. The stereochemistry of the resulting cycloadducts would be influenced by the geometry of the dienophile and the nature of the diene.

For instance, the reaction of similar (Z)-α,β-unsaturated esters with dienes typically requires thermal conditions to proceed. The presence of the bulky 1-naphthyl group may introduce steric hindrance, potentially influencing the facial selectivity of the diene's approach and the endo/exo selectivity of the reaction. Lewis acid catalysis could be employed to enhance the reactivity of the dienophile and potentially improve stereoselectivity by coordinating to the carbonyl oxygen of the ester group. mdpi.com

A representative, albeit analogous, Diels-Alder reaction involving a structurally similar compound, methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate, with cyclopentadiene (B3395910) has been reported to yield carbodiene adducts at elevated temperatures (120-130 °C). This suggests that similar conditions might be necessary for the less activated this compound.

Table 1: Plausible Dienophiles for Diels-Alder Reactions with this compound

| Diene | Expected Product Type | Potential Reaction Conditions |

| Cyclopentadiene | Bicyclo[2.2.1]heptene derivative | Thermal (High Temperature) |

| 1,3-Butadiene | Substituted cyclohexene | Thermal, possibly with Lewis acid catalysis |

| Danishefsky's diene | Functionalized cyclohexenone | Thermal or Lewis acid catalysis |

| Anthracene | Dibenzo-bicyclo[2.2.2]octadiene derivative | High Temperature |

[3+2] Cycloadditions for Heterocycle Synthesis

This compound is also a suitable dipolarophile for [3+2] cycloaddition reactions, a powerful method for the construction of five-membered heterocyclic rings. These reactions involve the addition of a 1,3-dipole to the double bond of the propenoate.

One important class of 1,3-dipoles are nitrones. The reaction of nitrones with alkenes provides a direct route to isoxazolidines. A study on the cycloaddition of C-(1-naphthyl)-N-methyl nitrone with various α,β-unsaturated carbonyl compounds demonstrated the formation of tetra/penta-substituted isoxazolidines. mdpi.com This suggests that the reaction of this compound with various nitrones would likely proceed with high regioselectivity to afford isoxazolidine derivatives. The regiochemical outcome is generally governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. acs.org

Another significant [3+2] cycloaddition involves the use of azomethine ylides to synthesize pyrrolidines, a structural motif prevalent in many biologically active compounds. organic-chemistry.orgnih.gov The reaction of in situ generated azomethine ylides with electron-deficient alkenes like this compound would be expected to yield highly substituted pyrrolidine (B122466) derivatives. nih.gov The stereochemical outcome of such reactions can often be controlled by the use of chiral catalysts or auxiliaries. mdpi.com

Table 2: Potential 1,3-Dipoles for [3+2] Cycloaddition with this compound

| 1,3-Dipole | Heterocyclic Product |

| Nitrones (e.g., C-phenyl-N-methylnitrone) | Isoxazolidines |

| Azomethine ylides | Pyrrolidines |

| Diazoalkanes | Pyrazolines |

| Azides | Triazolines |

Transformations Involving the Naphthyl Moiety and Ester Group

Beyond cycloaddition reactions, the naphthyl ring and the methyl ester group of this compound offer additional sites for chemical modification, allowing for further diversification of the molecular structure.

Derivatization of the Naphthalene (B1677914) Ring

The naphthalene ring system is susceptible to electrophilic aromatic substitution reactions. masterorganicchemistry.com The directing effect of the propenoate substituent, which is generally deactivating, and the inherent reactivity of the naphthalene core will influence the position of substitution. Typically, electrophilic attack on a 1-substituted naphthalene is favored at the 4- and 5-positions. However, the steric bulk of the substituent and the reaction conditions can play a significant role in determining the regiochemical outcome.

Common electrophilic substitution reactions that could be applied to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For example, nitration with a mixture of nitric and sulfuric acid would be expected to introduce a nitro group onto the naphthalene ring. acs.org Friedel-Crafts acylation, employing an acyl chloride and a Lewis acid like aluminum chloride, could introduce a ketone functionality. mdpi.com

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring

| Reaction | Reagents | Expected Product |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |

| Bromination | Br₂, FeBr₃ | Bromo-substituted derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted derivative |

| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid derivative |

Transesterification and Amidation Reactions

The methyl ester functionality of this compound can be readily transformed into other esters or amides.

Transesterification , the conversion of one ester to another, can be achieved under either acidic or basic conditions. researchgate.net Acid-catalyzed transesterification, typically employing an excess of a different alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. mdpi.com Base-catalyzed transesterification involves the use of an alkoxide base to generate a more nucleophilic alkoxide from the desired alcohol, which then attacks the ester carbonyl. researchgate.net Lewis acids have also been shown to effectively catalyze transesterification reactions. mdpi.comresearchgate.netpreprints.orgresearchgate.netbohrium.com

Amidation , the reaction of the ester with an amine to form an amide, can also be performed. Direct amidation of esters with primary or secondary amines often requires heating or the use of a catalyst. researchgate.net Various methods for the direct amidation of esters have been developed, including the use of Lewis acids like iron(III) chloride under solvent-free conditions. semanticscholar.org Microwave irradiation has also been shown to promote the addition of amines to α,β-unsaturated esters. nih.govresearchgate.net

Table 4: Representative Transformations of the Ester Group

| Reaction | Reagents | Product |

| Acid-catalyzed Transesterification | R'OH, H⁺ | (Z)-3-(1-naphthyl)-2-propenoate of R' |

| Base-catalyzed Transesterification | R'OH, NaOR' | (Z)-3-(1-naphthyl)-2-propenoate of R' |

| Amidation | R'R''NH, heat or catalyst | (Z)-N,N'-R'R''-3-(1-naphthyl)propenamide |

Photochemical Transformations and Their Mechanisms

The extended π-system of this compound, incorporating both the naphthyl ring and the propenoate double bond, makes it a candidate for various photochemical reactions.

One of the most fundamental photochemical processes for this type of molecule is E-Z isomerization . Upon absorption of light, the molecule is promoted to an excited state where rotation around the carbon-carbon double bond becomes possible. Subsequent decay back to the ground state can lead to the formation of the more thermodynamically stable (E)-isomer. The photoisomerization of stilbene (B7821643) and its analogues, which share a similar structural motif, has been extensively studied. acs.orgacs.orgresearchgate.netnih.gov The efficiency of isomerization can be influenced by the wavelength of light, the solvent, and the presence of photosensitizers.

Furthermore, the presence of the α,β-unsaturated system and the naphthalene chromophore suggests the possibility of photocycloaddition reactions . For example, intermolecular [2+2] photocycloaddition reactions of naphthalene acrylic acids have been reported to yield cyclobutane (B1203170) derivatives. This suggests that under appropriate photochemical conditions, this compound could potentially undergo dimerization or react with other alkenes to form cyclobutane rings. Intramolecular photocycloaddition reactions have also been observed in related systems where the ester is tethered to another reactive moiety. youtube.com The mechanism of these reactions often involves the formation of an excited state which then reacts with a ground-state molecule.

Table 5: Potential Photochemical Transformations

| Transformation | Description |

| E-Z Isomerization | Conversion of the (Z)-isomer to the (E)-isomer upon irradiation. |

| [2+2] Photocycloaddition | Dimerization or reaction with another alkene to form a cyclobutane ring. |

Applications of Methyl Z 3 1 Naphthyl 2 Propenoate in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The unique combination of functional groups in methyl (Z)-3-(1-naphthyl)-2-propenoate positions it as a valuable intermediate in the synthesis of intricate organic molecules, including those with significant biological activity.

Precursor to Biologically Relevant Scaffolds

The naphthalene (B1677914) core is a common motif in many biologically active compounds. chemistryviews.org Molecules containing a naphthalene scaffold have demonstrated a wide range of pharmacological activities. chemistryviews.org this compound can serve as a precursor for the synthesis of various heterocyclic and carbocyclic scaffolds. The propenoate chain can be chemically modified through reactions such as Michael additions, cycloadditions, and reductions to introduce further complexity and functionality. For instance, the conjugate addition of nucleophiles to the β-position of the acrylate (B77674) system can lead to the formation of substituted propanoate derivatives, which are themselves precursors to a variety of biologically relevant structures.

The synthesis of novel naphthalene-heterocycle hybrids with potent antitumor and anti-inflammatory properties has been reported, showcasing the utility of the naphthalene scaffold in medicinal chemistry. researchgate.net While direct use of this compound is not explicitly detailed in widely available literature, its structural similarity to other synthetic intermediates suggests its potential in constructing such scaffolds. The general reactivity of α,β-unsaturated esters is well-established, and these reactions can be applied to this specific compound to generate libraries of molecules for biological screening.

Table 1: Potential Reactions for Scaffold Synthesis

| Reaction Type | Reagents/Conditions | Potential Product Scaffold |

| Michael Addition | Nucleophiles (e.g., amines, thiols, carbanions) | Substituted 3-(1-naphthyl)propanoates |

| Diels-Alder Reaction | Dienes | Cyclohexene (B86901) derivatives fused to the naphthalene ring |

| 1,3-Dipolar Cycloaddition | Dipoles (e.g., azides, nitrile oxides) | Heterocyclic scaffolds (e.g., triazoles, isoxazoles) |

| Reduction of Alkene | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Methyl 3-(1-naphthyl)propanoate |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Methyl 2,3-epoxy-3-(1-naphthyl)propanoate |

Building Block for Natural Product Total Synthesis

Natural products containing a naphthalene core are a significant class of compounds with diverse biological activities. chemistryviews.org The total synthesis of such natural products often relies on the strategic use of versatile building blocks that can introduce the naphthalene moiety along with handles for further elaboration. This compound can function as such a building block.

The propenoate side chain offers multiple points for modification. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide or ester bond formations. The double bond can be subjected to various transformations to build the carbon skeleton of the target natural product. While specific examples of the total synthesis of natural products employing this compound are not prominently documented, the general strategies for the synthesis of naphthalene-containing natural products provide a framework for its potential application. chemistryviews.orgnih.gov

Utility in the Construction of Chiral Auxiliaries and Ligands

Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the stereocontrolled formation of chiral molecules. wikipedia.org Compounds bearing a naphthyl group are frequently employed in the design of these chiral molecules due to the steric bulk and defined spatial orientation of the naphthyl moiety. researchgate.net 1,1'-Binaphthyl-2,2'-diol (BINOL) and its derivatives are prominent examples of highly effective chiral ligands and auxiliaries. wikipedia.orgnih.gov

This compound can be envisioned as a starting material for the synthesis of novel chiral auxiliaries and ligands. The propenoate unit can be derivatized to incorporate stereogenic centers or to attach coordinating groups. For instance, asymmetric reduction of the double bond or asymmetric addition reactions could introduce chirality. Subsequent modifications of the ester group could lead to the formation of amides or alcohols, which can act as coordinating sites for metal catalysts.

The synthesis of chiral β-naphthyl-β-sulfanyl ketones has been achieved via an enantioselective sulfa-Michael reaction, demonstrating the utility of naphthyl-containing substrates in asymmetric catalysis. nih.gov Although this example does not use the specific methyl ester, it highlights the potential of the naphthyl acrylate scaffold in developing chiral molecules.

Integration into Polymer and Materials Science Research

The naphthyl group imparts unique photophysical and thermal properties to materials, making it a desirable component in polymer and materials science. mdpi.com Naphthyl-containing polymers often exhibit high thermal stability, fluorescence, and photoresponsive behavior.

Precursor for Advanced Polymeric Architectures

This compound can serve as a monomer or a co-monomer in the synthesis of advanced polymeric architectures. numberanalytics.comnih.gov The acrylate functionality is amenable to various polymerization techniques, including free-radical polymerization, anionic polymerization, and controlled radical polymerization methods like atom transfer radical polymerization (ATRP). The incorporation of the bulky naphthyl group into a polymer backbone can significantly influence its properties, such as increasing the glass transition temperature (Tg) and enhancing thermal stability.

The polymerization of related naphthyl acrylates has been explored to create polymers with tailored properties. Copolymerization of this compound with other monomers can lead to the development of materials with a combination of properties derived from each constituent. epa.gov These advanced polymer architectures have potential applications in areas such as high-performance plastics, coatings, and organic electronics. numberanalytics.comacs.org

Table 2: Potential Polymerization Methods and Resulting Architectures

| Polymerization Method | Potential Co-monomers | Resulting Polymer Architecture | Potential Properties |

| Free-Radical Polymerization | Styrene, Methyl Methacrylate | Random or Block Copolymers | High Tg, Thermal Stability |

| ATRP | Butyl Acrylate, 2-Hydroxyethyl Acrylate | Well-defined Block Copolymers | Controlled Molecular Weight, Functional Materials |

| Anionic Polymerization | Acrylonitrile | Alternating or Block Copolymers | High Polarity, Specific Optical Properties |

Design of Photoactive Materials

The naphthalene moiety is known for its UV absorption and fluorescence properties, making it a useful chromophore in the design of photoactive materials. mdpi.com Polymers containing naphthyl groups can exhibit interesting photophysical behaviors, such as fluorescence and phosphorescence, and can be used in applications like organic light-emitting diodes (OLEDs) and sensors.

Furthermore, the acrylate double bond in this compound can participate in photochemical reactions, such as [2+2] cycloadditions, which can be exploited in the design of photoresponsive materials. mdpi.com For example, the photodimerization of naphthyl acrylic acid in the solid state has been shown to induce mechanical motion in crystals. mdpi.com This principle could be extended to polymers containing this compound units, leading to the development of photo-crosslinkable or photo-degradable materials. The incorporation of such photoactive monomers can lead to smart polymers that respond to light stimuli. mdpi.comnih.govnih.gov

Development of Novel Synthetic Methodologies Utilizing the Compound's Unique Reactivity

While dedicated research focusing exclusively on this compound as a platform for developing novel synthetic methodologies is not extensively detailed in publicly available literature, its distinct structural characteristics—an α,β-unsaturated ester system conjugated with a sterically demanding and electronically rich naphthyl group—position it as a versatile substrate for pioneering new chemical transformations. The unique reactivity stemming from the interplay between the electron-withdrawing acrylate moiety and the bulky aromatic ring opens avenues for exploration in cycloaddition reactions, asymmetric synthesis, and the construction of complex polycyclic frameworks.

The inherent reactivity of the propenoate system makes it an excellent candidate for various cycloaddition reactions. Drawing parallels from studies on structurally similar compounds, this compound is a prime candidate for Diels-Alder and 1,3-dipolar cycloadditions. For instance, related (Z)-α,β-unsaturated esters have been shown to participate as dienophiles in Diels-Alder reactions to form complex bicyclic structures. nih.gov The naphthyl group in the title compound would be expected to exert significant steric and electronic influence, directing the stereochemical outcome of the cycloaddition and potentially leading to novel, highly substituted cyclohexene derivatives.

Furthermore, the development of asymmetric methodologies using this compound is a promising research direction. The synthesis of axially chiral 2-naphthylpyrroles has been achieved through catalytic asymmetric 1,3-dipolar cycloadditions, highlighting the utility of the naphthyl moiety in controlling chirality. nih.gov In this context, this compound could serve as a key dipolarophile. Chiral Lewis acids or organocatalysts could coordinate to the carbonyl group, creating a chiral environment that dictates the facial selectivity of the approaching 1,3-dipole, leading to the enantioselective synthesis of highly functionalized five-membered heterocycles. nih.govmdpi.com

The steric hindrance and specific geometry of the (Z)-isomer, combined with the extended π-system of the naphthyl group, can be exploited to develop novel annulation and cyclization strategies. Research on related aryl-containing propenoates has demonstrated that thermal or electrophilic activation can induce intramolecular cyclization, leading to the formation of fused ring systems. nih.govarkat-usa.org For this compound, such strategies could be envisioned to construct complex polycyclic aromatic hydrocarbons or heterocycles, which are valuable scaffolds in materials science and medicinal chemistry. nih.gov

The potential applications are summarized in the table below, which extrapolates from findings on analogous compounds.

| Reaction Type | Analogous Substrate/Reaction Discussed | Key Research Finding | Projected Application/Novelty for the Target Compound |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate with cyclopentadiene (B3395910) nih.gov | The (Z)-propenoate acts as a dienophile to yield complex bicyclo[2.2.1]heptene derivatives. nih.gov | Development of stereoselective routes to novel polycyclic compounds, where the naphthyl group controls facial selectivity. |

| [3+2] Cycloaddition (1,3-Dipolar) | 1-Naphthyl iminoesters in reaction with azomethine ylides nih.gov | Cu(I)/Fesulphos-catalyzed reaction enables the synthesis of axially chiral 2-naphthylpyrroles with high enantioselectivity. nih.gov | Enantioselective synthesis of naphthyl-substituted pyrrolidines and other five-membered heterocycles using chiral catalysts. |

| Electrophilic Cyclization/Annulation | Arene-containing propargylic alcohols nih.gov | Electrophiles like I₂, Br₂, and ICl mediate a 6-endo-dig cyclization to form substituted naphthalenes and 2-naphthols under mild conditions. nih.gov | Acid- or electrophile-mediated intramolecular cyclization involving the naphthyl ring to generate novel fused polycyclic aromatic systems. |